2-(3-Fluoropyridin-2-yl)acetonitrile
Overview
Description
2-(3-Fluoropyridin-2-yl)acetonitrile is a fluorinated pyridine derivative with the molecular formula C7H5FN2. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a nitrile group attached to the 2-position of the pyridine ring via a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)acetonitrile typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)acetonitrile is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents with improved pharmacokinetic properties.
Industry: In the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability by forming strong interactions with the target site and resisting metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the nitrile group, making it less versatile in synthetic applications.
3-Fluoropyridine: Similar structure but without the nitrile group, leading to different reactivity and applications.
2-(4-Fluorophenyl)acetonitrile: Contains a fluorine atom on a benzene ring instead of a pyridine ring, resulting in different chemical properties.
Uniqueness
2-(3-Fluoropyridin-2-yl)acetonitrile is unique due to the combination of the fluorine atom and the nitrile group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZCNARUQTCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599341 | |
Record name | (3-Fluoropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149488-78-8 | |
Record name | (3-Fluoropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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